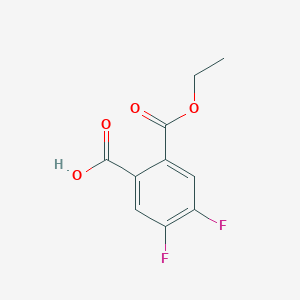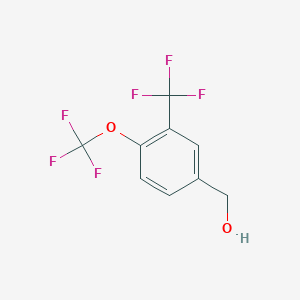
N,N-Diethyl-2,2-difluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,2-difluoropropanamide: is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two fluorine atoms attached to the second carbon of the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,2-difluoropropanoic acid+diethylaminedehydrating agentthis compound+by-products
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .
Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-2,2-difluoroacetamide
- N,N-Diethyl-2,2,2-trifluoroacetamide
- N,N-Diethyl-2,2-difluoropropanamine
Comparison: N,N-Diethyl-2,2-difluoropropanamide is unique due to the specific arrangement of its functional groups and the presence of two fluorine atoms on the second carbon of the propanamide backbone. This structural feature distinguishes it from similar compounds and can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H13F2NO |
|---|---|
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
N,N-diethyl-2,2-difluoropropanamide |
InChI |
InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
QZIQOWKUYMEFRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)







